molecular formula C13H16N2O5 B3893593 N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methoxyethyl)ethanediamide

N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methoxyethyl)ethanediamide

Cat. No. B3893593
M. Wt: 280.28 g/mol
InChI Key: JDUMRYWUALFJDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methoxyethyl)ethanediamide, also known as MDMA or Ecstasy, is a synthetic psychoactive drug that alters mood and perception. MDMA is a member of the amphetamine family of drugs and is classified as a Schedule I drug in the United States. Despite its illegal status, MDMA has been the subject of scientific research for its potential therapeutic applications.

Mechanism of Action

N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methoxyethyl)ethanediamide works by increasing the levels of three neurotransmitters in the brain: serotonin, dopamine, and norepinephrine. Serotonin is a neurotransmitter that regulates mood, appetite, and sleep. Dopamine is a neurotransmitter that regulates pleasure and reward. Norepinephrine is a neurotransmitter that regulates arousal and alertness.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature. It also causes the release of hormones such as cortisol and oxytocin. This compound can also cause dehydration, electrolyte imbalances, and liver and kidney damage.

Advantages and Limitations for Lab Experiments

N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methoxyethyl)ethanediamide has a number of advantages and limitations for lab experiments. It is a potent psychoactive drug that can be used to study the effects of neurotransmitters on behavior. However, its illegal status makes it difficult to obtain and use in research. Additionally, its potential for abuse and neurotoxic effects make it a controversial subject of study.

Future Directions

There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methoxyethyl)ethanediamide. One area of interest is the potential use of this compound in the treatment of addiction. Studies have shown that this compound can reduce cravings for drugs such as cocaine and methamphetamine. Another area of interest is the potential use of this compound in the treatment of social anxiety disorder. Studies have shown that this compound can increase empathy and social bonding. Finally, there is interest in developing safer and more effective analogs of this compound for therapeutic use.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methoxyethyl)ethanediamide has been the subject of scientific research for its potential therapeutic applications. Studies have shown that this compound can be effective in treating post-traumatic stress disorder (PTSD) and anxiety in patients with life-threatening illnesses. This compound has also been studied for its potential use in couples therapy and as an adjunct to psychotherapy.

properties

IUPAC Name

N'-(1,3-benzodioxol-5-ylmethyl)-N-(2-methoxyethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5/c1-18-5-4-14-12(16)13(17)15-7-9-2-3-10-11(6-9)20-8-19-10/h2-3,6H,4-5,7-8H2,1H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDUMRYWUALFJDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=O)NCC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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